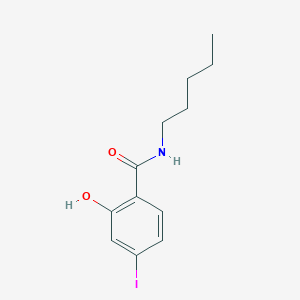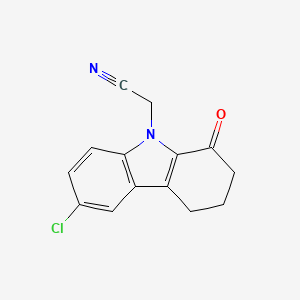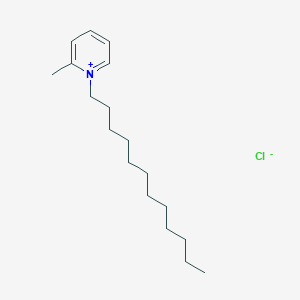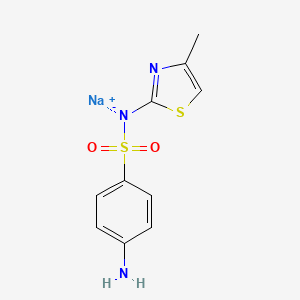
2-Hydroxy-4-iodo-N-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-iodo-N-pentylbenzamide is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzamide, characterized by the presence of a hydroxy group at the second position, an iodine atom at the fourth position, and a pentyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodo-N-pentylbenzamide typically involves the iodination of 2-hydroxy-N-pentylbenzamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes nitration, reduction, and subsequent iodination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 2-hydroxy-N-pentylbenzamide.
Substitution: The iodine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted benzamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Quinone derivatives from oxidation.
- 2-Hydroxy-N-pentylbenzamide from reduction.
- Various substituted benzamides from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-iodo-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-iodo-N-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
2-Hydroxy-4-iodobenzamide: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
2-Hydroxy-N-pentylbenzamide: Lacks the iodine atom, which may reduce its reactivity in certain chemical reactions.
4-Iodo-N-pentylbenzamide: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 2-Hydroxy-4-iodo-N-pentylbenzamide is unique due to the combination of the hydroxy, iodine, and pentyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
89011-04-1 |
|---|---|
Fórmula molecular |
C12H16INO2 |
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
2-hydroxy-4-iodo-N-pentylbenzamide |
InChI |
InChI=1S/C12H16INO2/c1-2-3-4-7-14-12(16)10-6-5-9(13)8-11(10)15/h5-6,8,15H,2-4,7H2,1H3,(H,14,16) |
Clave InChI |
KFUSZLXIYOJNRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=C(C=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)



![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)









